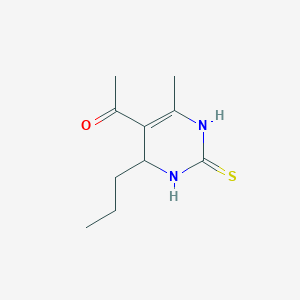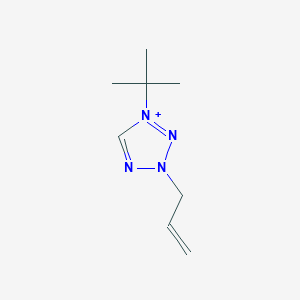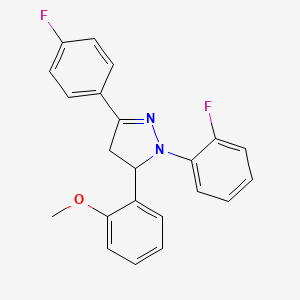![molecular formula C31H46N6O5S B11519894 1-{2-[(E)-(2-{2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11519894.png)
1-{2-[(E)-(2-{2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common method includes the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride, followed by further processing to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the complexity of its synthesis suggests that it would require advanced chemical engineering techniques and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylpiperidine-3-carboxamide: Shares a similar piperidine ring structure but lacks the complex substituents.
Bis(2-methylpropyl)sulfamoyl derivatives: Similar in having the bis(2-methylpropyl)sulfamoyl group but differ in other structural aspects.
Uniqueness
1-{2-[(E)-(2-{2-[BIS(2-METHYLPROPYL)SULFAMOYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and substituents
Properties
Molecular Formula |
C31H46N6O5S |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
1-[2-[(E)-[[2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl]hydrazinylidene]methyl]phenyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C31H46N6O5S/c1-7-34(8-2)31(38)26-13-11-17-35(22-26)29-14-10-9-12-25(29)19-32-33-28-16-15-27(37(39)40)18-30(28)43(41,42)36(20-23(3)4)21-24(5)6/h9-10,12,14-16,18-19,23-24,26,33H,7-8,11,13,17,20-22H2,1-6H3/b32-19+ |
InChI Key |
GIKUBILGXYMSLL-BIZUNTBRSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N(CC(C)C)CC(C)C |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-[(1Z)-N-(4-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanimidoyl]hydrazinecarboxamide](/img/structure/B11519818.png)
-lambda~5~-azanyl]-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11519824.png)

![6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11519846.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11519852.png)
![6-chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11519857.png)

![ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate](/img/structure/B11519873.png)
![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline](/img/structure/B11519887.png)
![[4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid](/img/structure/B11519891.png)
![methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11519904.png)
![4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B11519907.png)
![{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11519911.png)
